molecular formula C14H10FN3OS B2967826 2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-56-6

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2967826
CAS No.: 896330-56-6
M. Wt: 287.31
InChI Key: MFBSUWKZYDGUGG-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a rigid planar tricyclic core that prevents tautomerization . The substituent at the 2-position—a (4-fluorophenyl)methyl sulfanyl group—confers distinct electronic and steric properties. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence binding interactions in medicinal chemistry applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBSUWKZYDGUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

Chemical Reactions Analysis

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 2-position sulfanyl group and 7-/8-/9-position substituents are critical for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS No.) Substituents Molecular Weight Melting Point (°C) Key Features
A885203 (303145-11-1) Benzylsulfanyl 299.35 Not reported Baseline analog; lacks fluorine, higher lipophilicity
A885220 (303145-16-6) 4-tert-Butylphenylmethyl sulfanyl 379.48 Not reported Bulky tert-butyl group enhances steric hindrance
A891196 (306979-16-8) 4-Chlorophenylmethyl sulfanyl + 7-methyl 349.82 Not reported Chlorine’s electron-withdrawing effect; methyl improves metabolic stability
8g (Synthetic derivative) 2-Thiophenyl 300.36 146 Heteroaryl substituent; sulfur enhances π-stacking interactions
8e (Synthetic derivative) 2-Furannyl 284.30 160 Oxygen in furan reduces lipophilicity vs. thiophenyl
BI71334 (896328-90-8) 7-Chloro + 2,5-dimethylphenylmethyl sulfanyl 331.82 Not reported Chlorine and methyl groups enhance halogen bonding and stability

Physicochemical Properties

  • Melting Points : Derivatives with heteroaryl substituents (e.g., 8e: 160°C, 8g: 146°C) exhibit lower melting points compared to halogenated analogs, likely due to reduced crystallinity .
  • Spectral Data :
    • 8e (2-Furannyl) : ¹H NMR signals at δ 7.76 (furanyl H) and 8.72 (pyridyl H) reflect electron-rich aromatic systems .
    • 8g (2-Thiophenyl) : Distinct ¹³C NMR peaks at δ 128.67 (thiophenyl C) indicate stronger electron delocalization .

Biological Activity

2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with a (4-fluorophenyl)methyl sulfanyl group. Its molecular formula is C₁₄H₁₂FN₅OS, with a molecular weight of approximately 358.39 g/mol. The presence of the fluorine atom enhances its stability and lipophilicity, which are critical for biological interactions.

Research indicates that this compound may function through multiple mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cellular processes. This inhibition can modulate pathways relevant to cancer and inflammatory responses.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signal transduction pathways that are crucial for cell communication and function.
  • Anticancer Activity : Preliminary studies suggest it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways.

Anticancer Properties

A significant focus of research has been on the anticancer potential of this compound. It has shown promise in preclinical studies where it inhibited histone deacetylase (HDAC) activity, leading to increased expression of tumor suppressor genes and decreased proliferation of cancer cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Studies have indicated that it possesses significant activity against both gram-positive bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityInhibited HDAC; reduced proliferation in cancer cell lines.
Antimicrobial ActivityEffective against gram-positive bacteria; low toxicity observed.
Enzyme InteractionPotential inhibitor of key metabolic enzymes; further studies required.

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